Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(13-7-9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTAOVRUTRYISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCOC2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate as a starting material. The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors, automated synthesis systems, and rigorous quality control measures to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Spirocyclic vs. Bicyclic Frameworks: Spiro systems (e.g., 7-oxa-1-azaspiro[4.4]nonane) offer greater conformational rigidity than bicyclic structures, which may improve selectivity in enzyme inhibition .
Heteroatom Effects : Oxygen in the spiro core (CAS 2243508-68-9) introduces hydrogen-bond acceptor sites, critical for interactions with serine proteases or kinases .
Substituent Engineering : Fluorine and hydroxyl groups in analogues (e.g., CAS 907544-17-6) demonstrate how small structural changes can modulate pharmacokinetic properties .
Biological Activity
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, with the chemical formula and a molecular weight of approximately 242.32 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 2243508-68-9 |
| IUPAC Name | This compound |
| Appearance | Oil |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Early studies suggest that this compound may exert inhibitory effects on specific enzymes, potentially modulating metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could contribute to neuroprotective effects.
Biological Activity Studies
Recent investigations into the biological activity of this compound have revealed several promising findings:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : In vitro assays have shown that the compound may exhibit cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, although further research is required to elucidate these effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating derivatives of spirocyclic compounds demonstrated that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Cytotoxicity in Cancer Research
In laboratory settings, the cytotoxic effects of this compound were assessed using human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability upon treatment with this compound, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane | Contains an amino group instead of an oxo group | Exhibits different enzyme inhibition profiles |
| Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane | Similar structure but varied functional groups | Demonstrates distinct antimicrobial properties |
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate?
To optimize synthesis, systematically vary reaction parameters:
- Solvents : Test polar aprotic solvents (e.g., 1,4-dioxane, THF) to enhance nucleophilicity in carbamate formation .
- Catalysts : Use bases like triethylamine or pyridine to deprotonate intermediates and accelerate coupling .
- Temperature : Screen reactions between 0°C and 90°C; elevated temperatures may improve kinetics but risk decomposition .
- Protecting Groups : Ensure the tert-butyl carbamate (Boc) group remains stable under reaction conditions to avoid premature deprotection .
Q. Which purification techniques are most effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/heptane) based on solubility differences .
- HPLC : Employ reverse-phase HPLC for high-purity isolation, especially if chiral impurities are present .
Q. How should researchers characterize the compound’s structural integrity and purity?
- NMR Spectroscopy : Confirm regiochemistry and Boc protection via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., tert-butyl signals at ~1.4 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (MW: 242.3 g/mol) using ESI-MS or MALDI-TOF .
- X-ray Diffraction (XRD) : Resolve spirocyclic conformation and hydrogen-bonding networks via single-crystal XRD .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation exposure during synthesis or purification .
- Waste Disposal : Classify waste as hazardous and comply with local regulations for carbamate disposal .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structural refinement?
Q. What hydrogen-bonding patterns dominate the solid-state packing of this compound, and how do they influence stability?
Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?
- Kinetic Studies : Monitor Boc group hydrolysis via HPLC under acidic (pH 2–4) and basic (pH 10–12) conditions .
- Solvent Stability : Test solubility in DMSO, DMF, and aqueous buffers to identify degradation pathways .
Q. What strategies are effective for ensuring enantiomeric purity in derivatives of this spirocyclic carbamate?
Q. How should discrepancies between computational modeling and experimental crystallographic data be addressed?
- DFT Optimization : Compare computed (e.g., Gaussian) and XRD-derived geometries to identify steric or electronic mismatches .
- Hirshfeld Surface Analysis : Map close contacts to validate non-covalent interactions predicted computationally .
Data Contradiction Analysis
Q. How to resolve conflicting yield outcomes from different synthesis routes?
Q. Why might hydrogen-bonding patterns differ between crystallographic studies and molecular dynamics simulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
